![molecular formula C7H8F2N2O B1445024 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one CAS No. 1250646-65-1](/img/structure/B1445024.png)
3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one
Overview
Description
The closest compounds I found are “3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile” and "3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide" . These compounds have a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of these compounds can be determined by various spectroscopic techniques. For example, the InChI code for “3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile” is1S/C6H6F2N4/c7-5(8)3-12-2-4(1-9)6(10)11-12/h2,5H,3H2,(H2,10,11)
. Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, “3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Structural Studies
Research has explored the synthesis and structural study of related dihydropyridine compounds, providing insights into their crystal structures and intermolecular interactions. For instance, bis-perfluoropyridyl bridged by dihydropyridine compounds synthesized from aminopridine derivatives and pentafluoropyridine demonstrate significant structural characteristics, such as intermolecular hydrogen bonds and C–F⋯π interactions stabilizing the crystal packing (Ranjbar‐Karimi et al., 2011).
Chemical Synthesis Approaches
Further research has led to the development of regioselective synthesis methods for dihydropyridine derivatives through multi-component reactions. These methods showcase the efficiency of generating dihydropyridine structures with functional groups beneficial for subsequent synthetic applications, highlighting their role as precursors for complex molecule synthesis (Koley et al., 2015).
Catalyst-Free Domino Reactions
The catalyst-free domino reaction methodology has been applied to synthesize dihydropyridine derivatives, including reactions involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine. This approach underscores the potential of 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one in creating compounds with bioactive properties, such as significant mortality against Myzus persicae (Zhao et al., 2020).
Novel Synthetic Pathways
Innovative synthetic pathways involving 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one derivatives have been developed for constructing complex molecules. These pathways often utilize the compound as a key intermediate, demonstrating its versatility in organic synthesis and potential applications in developing new pharmaceuticals or materials (Tolmachova et al., 2011).
Safety and Hazards
The safety and hazards associated with these compounds can also vary. For instance, “3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile” has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Future Directions
properties
IUPAC Name |
3-amino-1-(2,2-difluoroethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-6(9)4-11-3-1-2-5(10)7(11)12/h1-3,6H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPOARJZMDPNJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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